

fabricating SnS-based heterojunction solar cells

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Compound of Interest

Compound Name: Tin sulfide (SnS)

CAS No.: 1314-95-0

Cat. No.: B073401

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Application Note: High-Performance **Tin Sulfide (SnS)** Heterojunction Solar Cells

Executive Summary & Rationale

Tin Sulfide (SnS) is a premier candidate for next-generation thin-film photovoltaics due to its high absorption coefficient (

cm

), optimal bandgap (~1.1–1.3 eV), and earth-abundant, non-toxic constituents. While the Shockley-Queisser limit predicts efficiencies up to 32%, experimental values long stagnated below 2%.

Recent breakthroughs, specifically by groups at MIT and Harvard (Sinsermsuksakul et al.), have pushed efficiencies beyond 4% by addressing two critical failure modes:

- **High Defect Density:** Self-compensation in SnS leads to high recombination.
- **Band Misalignment:** The traditional CdS buffer forms a "cliff-like" conduction band offset (CBO), severely limiting Open Circuit Voltage ().

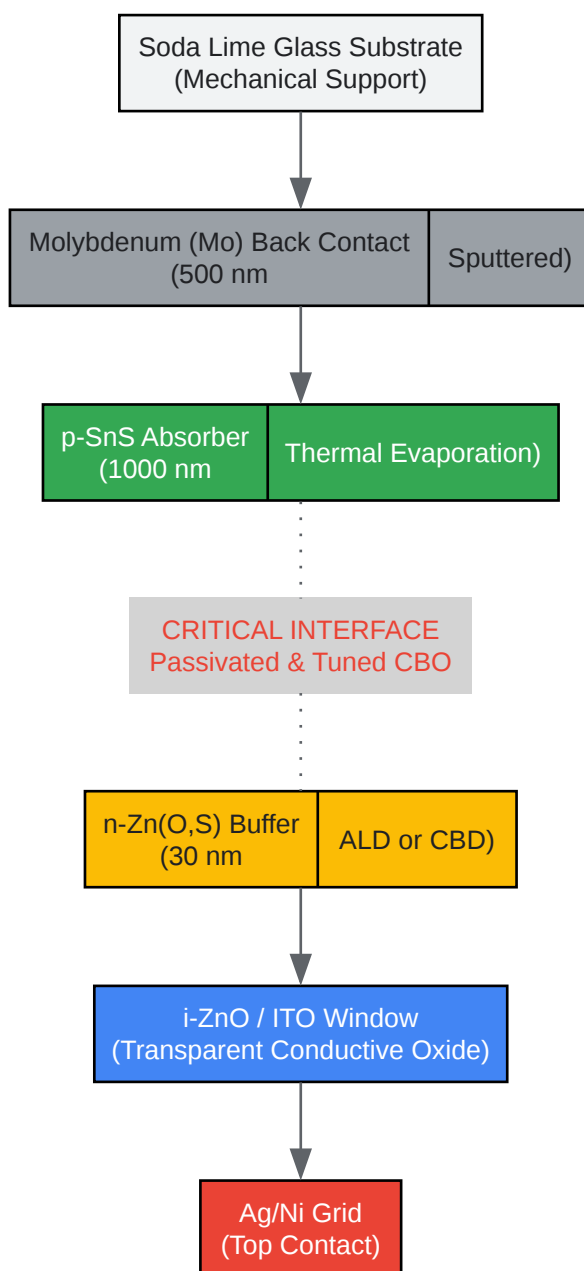
This guide details the Thermal Evaporation (TE) protocol for the absorber—chosen for its industrial scalability compared to Atomic Layer Deposition (ALD)—coupled with the critical H

S Annealing and Zn(O,S) Buffer Engineering required to replicate record-breaking performance.

Device Architecture & Band Alignment

The target architecture is a substrate-configuration device: Glass / Mo / p-SnS / n-Zn(O,S) / i-ZnO / ITO / Ag.

Cross-Sectional Schematic



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Figure 1: Cross-sectional stack of a high-efficiency SnS solar cell. The SnS/Zn(O,S) interface is the critical junction determining V_{oc} .

Fabrication Protocol

Phase 1: Substrate Preparation & Back Contact

Objective: Create a low-resistance, ohmic contact that survives high-temperature annealing.

- Substrate: Soda-lime glass (SLG).
- Cleaning: Ultrasonic bath sequence:
 - Detergent (15 min)
 - Acetone (15 min)
 - Isopropanol (15 min)
 - DI Water (15 min)
 - N
 - blow dry.
- Mo Deposition (DC Magnetron Sputtering):
 - Target: 99.95% Mo.
 - Pressure: 3–5 mTorr (Low pressure ensures compressive stress for adhesion).
 - Thickness: 500–1000 nm.
 - Validation: Sheet resistance must be

Phase 2: SnS Absorber Deposition (Thermal Evaporation)

Objective: Deposit phase-pure orthorhombic SnS with large grains.

Note: Thermal Evaporation (TE) is faster than ALD and yields comparable results if annealed correctly.

- Source Material: SnS powder (99.99% purity). Do not use SnS or Sn S precursors.
- Chamber Setup: Base pressure Torr.
- Deposition Parameters:
 - Source Temperature: $\sim 600^{\circ}\text{C}$ (Adjust to maintain rate).
 - Substrate Temperature (): 240°C .
 - Causality:
 - C results in small grains;
 - C causes re-evaporation and stoichiometry loss. 240°C is the empirical optimum for TE-SnS [1].
 - Rate: $1\text{--}2 \text{ \AA/s}$.
 - Target Thickness: 1.0 m .
- Validation: Film should appear dark grey and matte. A shiny surface often indicates cubic -SnS phase or preferred orientation parallel to the substrate (040), which is less desirable than (111) for carrier transport.

Phase 3: Defect Management (H S Annealing)

Objective: The single most critical step. As-deposited TE films are sulfur-deficient (donors) and have small grains.

- Transfer: Move samples to a quartz tube furnace.

- Atmosphere: 4% H

S in N

(or pure H

S if safety protocols allow).

- Warning: H

S is lethal. Use functional H

S sensors and scrubbers.

- Profile:

- Ramp: 10°C/min.

- Soak: 400°C for 1 hour.

- Cool: Natural cooling in gas flow to <100°C.

- Mechanism:

- Passivation: Sulfur fills anion vacancies (

), reducing deep donor traps.

- Grain Growth: Recrystallization increases grain size from ~200 nm to >1

μm, reducing boundary recombination.

Phase 4: Buffer Layer Engineering (Zn(O,S))

Objective: Replace CdS to tune the Conduction Band Offset (CBO).

Why not CdS? The SnS/CdS junction has a negative CBO (Cliff) of ~ -0.3 eV. This promotes interface recombination, capping

at ~ -0.2 – -0.3 V. Why Zn(O,S)? By adjusting the O:S ratio, the CBO can be tuned to a positive "Spike" ($+0.2$ to $+0.4$ eV), enabling

V.

Option A: ALD Protocol (Gold Standard - Record Efficiency) [1]

- Temp: 120°C.
- Precursors: Diethylzinc (DEZ), H

O, H

S.[1]

- Super-cycle: Ratio of [DEZ+H

O] (ZnO) to [DEZ+H

S] (ZnS) cycles controls stoichiometry.

- Target: S/Zn ratio

0.37.[2]

- Recipe: 6:1 pulse ratio (ZnO:ZnS) is a good starting point.

- Thickness: 30 nm.

Option B: CBD Protocol (Accessible Standard) [2] For labs without ALD.

- Bath Composition:

- ZnSO

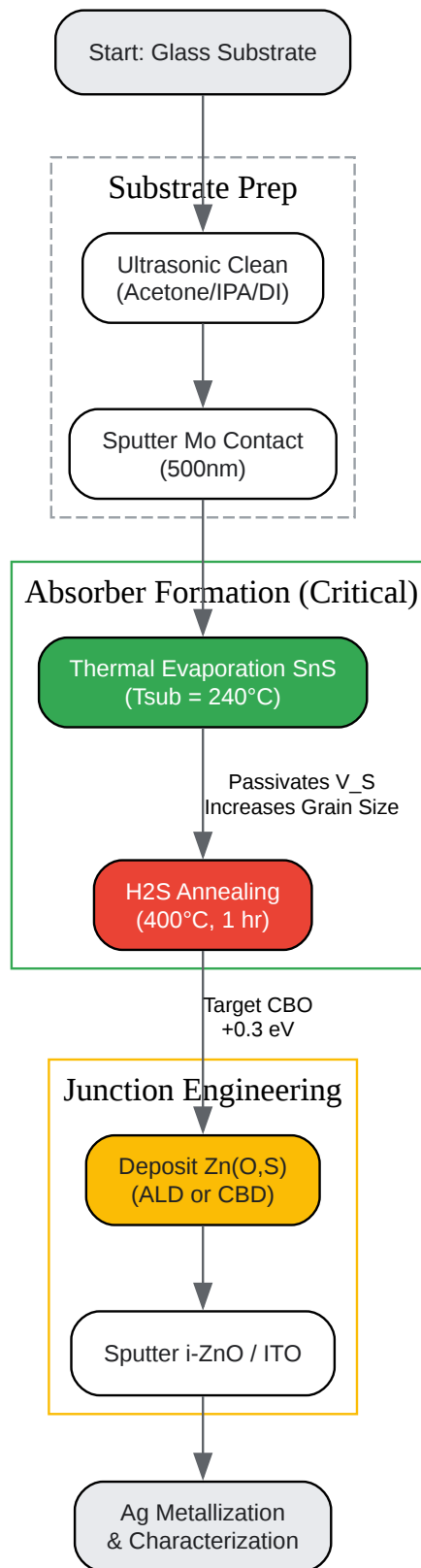
(Zinc source).

- Thioacetamide (TAA) (Sulfur source - faster than thiourea).
- Ammonia (Complexing agent).
- Temp: 80°C.
- Duration: ~10–15 mins for 30–50 nm.
- Note: CBD films are rougher; optimization of the S:Zn ratio is harder to control than ALD.

Phase 5: Window Layer & Contacts

- i-ZnO: 10 nm via RF Sputtering (Protects buffer from ITO sputtering damage).
- ITO: 200 nm via RF Sputtering (Sheet resistance ~40 Ω/□).
- Metallization: Thermal evaporation of Ag fingers (2 μm thick) through a shadow mask.

Process Workflow & Logic



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Figure 2: Step-by-step fabrication workflow emphasizing the critical annealing and buffer engineering stages.

Characterization & Troubleshooting

Standard Validation Metrics:

- Efficiency (): Target > 3.0% (TE-based).
- : Target > 350 mV. (If < 200 mV, check band alignment).
- : Target > 20 mA/cm

Troubleshooting Table:

Symptom	Probable Cause	Corrective Action
Low (< 200 mV)	"Cliff" band alignment (Negative CBO).	Switch from CdS to Zn(O,S); Increase Oxygen content in Zn(O,S).
Low	High recombination; Poor absorption.	Check SnS thickness; Verify H S annealing (grain size too small).
S-shaped J-V Curve	Transport barrier ("Spike" too high).	CBO is too positive (> 0.5 eV). Reduce Oxygen content in Zn(O,S).
Shunting (Low)	Pinholes in SnS or Buffer.	Improve substrate cleaning; Use i-ZnO blocking layer; Increase buffer thickness slightly.
High Series Resistance ()	Oxidized Mo or poor contact.	Ensure Mo is fresh; Check Ag contact adhesion.

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